环戊基甲基三氟硼酸钾

描述

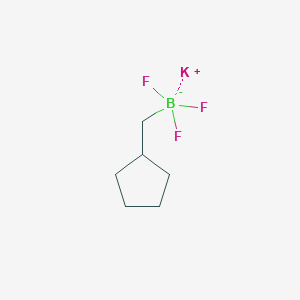

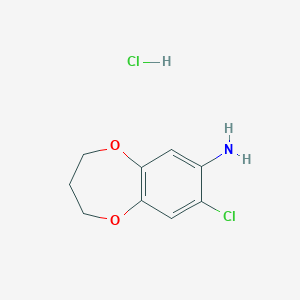

Potassium cyclopentylmethyltrifluoroborate (KCPMTF) is a boron derivative of trifluoroborates . It has a molecular formula of C6H11BF3K and a molecular weight of 190.06 g/mol .

Molecular Structure Analysis

The molecular structure of KCPMTF is represented by the formula C6H11BF3K . This indicates that the compound is composed of carbon ©, hydrogen (H), boron (B), fluorine (F), and potassium (K).科学研究应用

Cross-Coupling Reactions

Potassium cyclopentylmethyltrifluoroborate and related potassium alkyltrifluoroborates are key reagents in the field of organic synthesis, particularly in cross-coupling reactions. These reagents are air- and moisture-stable, making them convenient for storage and use in various chemical reactions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium alkyltrifluoroborates with aryl halides, such as aryl chlorides, are notable for their moderate to excellent yields. These reactions facilitate the formation of complex organic structures, contributing significantly to the development of pharmaceuticals, agrochemicals, and organic materials (Molander et al., 2002). Furthermore, the scope of Suzuki-Miyaura cross-coupling reactions extends to potassium heteroaryltrifluoroborates, broadening the range of heterocyclic compounds that can be synthesized through these methods (Molander et al., 2009).

CO2 Separation Technology

In the field of environmental technology, potassium tetrafluoroborate (KBF4) has been explored as a carrier for CO2 transport in polymer electrolyte membranes. The incorporation of KBF4 into poly(ether-block-amide) (PEBAX-5513) has demonstrated significantly improved CO2 separation performance, highlighting the potential of potassium cyclopentylmethyltrifluoroborate derivatives in addressing challenges related to carbon capture and storage technologies (Lee & Kang, 2021).

Radical Cyclizations

Potassium alkyltrifluoroborates have been utilized in radical cyclizations, a type of chemical reaction that forms cyclic compounds from linear precursors. These reactions, conducted in water and open to air, provide an eco-friendly and practical approach for the synthesis of complex polycyclic structures, which are common in natural products and pharmaceuticals (Lockner et al., 2011).

Potassium Ion Batteries

Research into potassium-ion batteries, an emerging class of energy storage devices, has identified carbon materials as potential electrodes. Potassium insertion into graphite in nonaqueous electrolytes has been reported, with significant reversible capacity. This discovery paves the way for the development of rechargeable potassium-ion batteries, offering an alternative to lithium-ion technology (Jian et al., 2015).

安全和危害

KCPMTF is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation during handling .

属性

IUPAC Name |

potassium;cyclopentylmethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3.K/c8-7(9,10)5-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRMEECWFFIVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678458 | |

| Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium cyclopentylmethyltrifluoroborate | |

CAS RN |

331282-37-2 | |

| Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)

![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)

![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)

![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)